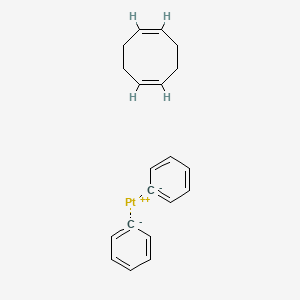

Diphenyl(1,5-cyclooctadiene)platinum(II)

Beschreibung

Eigenschaften

CAS-Nummer |

12277-88-2 |

|---|---|

Molekularformel |

C20H22Pt |

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

benzene;cycloocta-1,5-diene;platinum(2+) |

InChI |

InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2 |

InChI-Schlüssel |

GGVUMOXWZYBTLY-UHFFFAOYSA-N |

SMILES |

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |

Kanonische SMILES |

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |

Synonyme |

DIPHENYL(1,5-CYCLOOCTADIENE) PLATINUM(II) |

Herkunft des Produkts |

United States |

Advanced Structural and Spectroscopic Elucidation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR studies, encompassing ¹H and ¹³C nuclei, have been instrumental in characterizing the precise chemical environment of the constituent atoms in Diphenyl(1,5-cyclooctadiene)platinum(II).

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy offers a detailed map of the hydrogen atoms within the molecule, revealing distinct signals for the phenyl and cyclooctadiene (COD) ligands.

In the ¹H NMR spectrum of Diphenyl(1,5-cyclooctadiene)platinum(II), the protons of the phenyl and cyclooctadiene ligands exhibit characteristic chemical shifts. The olefinic protons (=CH) of the COD ligand are observed as a broad singlet at approximately 5.18 ppm. The methylene (B1212753) protons (CH₂) of the COD ligand appear as a multiplet in the range of 2.30-2.45 ppm. The protons of the phenyl groups attached to the platinum center resonate in the aromatic region of the spectrum, with signals appearing between 6.75 and 7.35 ppm.

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Cyclooctadiene =CH | 5.18 (broad singlet) |

| Cyclooctadiene CH₂ | 2.30-2.45 (multiplet) |

| Phenyl H | 6.75-7.35 (multiplet) |

The coupling between the ¹⁹⁵Pt nucleus (a spin-1/2 isotope with a natural abundance of 33.8%) and the protons of the ligands provides valuable structural information. The two-bond coupling constant (²J_Pt-H) for the olefinic protons of the cyclooctadiene ligand is a key parameter. For Diphenyl(1,5-cyclooctadiene)platinum(II), the ²J_Pt-H coupling constant is reported to be 64 Hz. This value is indicative of the strength of the interaction between the platinum center and the olefinic protons of the COD ligand.

Platinum-195 (¹⁹⁵Pt) NMR Spectroscopy

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding within Diphenyl(1,5-cyclooctadiene)platinum(II). The coordination of the 1,5-cyclooctadiene (B75094) ligand to the platinum center significantly affects the vibrational frequencies of its double bonds.

In the free 1,5-cyclooctadiene ligand, the C=C stretching vibration (ν(C=C)) appears around 1640-1650 cm⁻¹. nist.gov Upon coordination to a Pt(II) center, electron density is donated from the π-orbitals of the alkene to the metal (σ-donation) and back-donated from filled d-orbitals of the platinum into the π*-antibonding orbitals of the alkene. This back-donation weakens the C=C bond, resulting in a decrease in its stretching frequency. For the related complex Dichloro(1,5-cyclooctadiene)platinum(II), the ν(C=C) band is observed at a significantly lower frequency.

Other characteristic bands include:

C-H stretching : Aromatic C-H stretches from the phenyl groups are typically observed above 3000 cm⁻¹, while aliphatic and vinylic C-H stretches from the COD ligand appear just below and just above 3000 cm⁻¹, respectively.

Pt-C stretching : The vibration associated with the platinum-phenyl bond (ν(Pt-C)) is found in the far-IR region, typically below 600 cm⁻¹.

C-H bending : Out-of-plane C-H bending modes for the phenyl groups give strong absorptions in the 700-900 cm⁻¹ region.

| Vibrational Mode | Free Ligand (1,5-COD) Frequency (cm⁻¹) | Coordinated Ligand Frequency (cm⁻¹) | Significance |

| ν(C=C) | ~1645 nist.gov | Lowered (e.g., ~1500-1550) | Indicates coordination of the double bond to the Pt center. |

| ν(=C-H) | ~3020 | Shifts slightly upon coordination | Vinylic C-H bond stretch. |

| ν(aromatic C-H) | N/A | ~3050-3100 | Phenyl group C-H bond stretch. |

| ν(Pt-C) | N/A | Far-IR region (~450-550) | Direct evidence of the platinum-carbon bond. |

Frequencies for the coordinated ligand are typical estimates for Pt(II)-COD complexes and may vary.

Mass Spectrometry Techniques (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of platinum(II) complexes. While specific ESI-MS data for Diphenyl(1,5-cyclooctadiene)platinum(II) is not extensively detailed in readily available literature, the behavior of analogous platinum(II)-cyclooctadiene complexes provides significant insight. For instance, ESI-MS analysis of related compounds like [PtCl(sac)(COD)] and [Pt(sac)₂(COD)] demonstrates that these complexes can be readily ionized and detected. nih.gov In such analyses, the molecular ion is often observed, sometimes with the addition of solvent molecules or other adducts. For example, the analysis of [PtCl(sac)(COD)] in methanol (B129727) and acetonitrile (B52724) has shown the formation of adducts such as [Pt(sac)(COD)(MeOH)(MeCN)₂]⁺. nih.gov This illustrates that the core Pt(COD) structure remains intact during the soft ionization process, allowing for the determination of the complex's composition in solution. nih.govnih.gov The technique is valuable for confirming the identity and stability of such complexes in solution. nih.gov

Single Crystal X-ray Diffraction Analysis

Analysis of Pt-C and Pt-Olefin Bond Lengths

Detailed analysis of the crystal structure of the bis(4-methylphenyl) analogue provides precise bond length data, which are comparable to other platinum-olefin complexes.

The key bond lengths are summarized in the table below:

| Bond Type | Length (Å) | Source(s) |

| Pt—C(aryl) | 2.028 (4) | nih.gov |

| Pt—C(olefin) | 2.256 (4) - 2.279 (4) | nih.gov |

| Average Pt—C(olefin) in PtCl₂(COD) | 2.170 | researchgate.net |

The Pt—C bonds to the aryl rings are significantly shorter than the Pt—C bonds to the olefinic carbons of the COD ligand, reflecting the difference between a direct sigma bond and pi-coordination. nih.gov The Pt—C(aryl) bond length of 2.028 Å and the C(aryl)—Pt—C(aryl) bond angle of 88.54(18)° are characteristic for such cis-diarylplatinum(II) complexes. nih.gov The distances from the platinum center to the olefinic carbons are within the typical range for platinum(II) complexes containing a COD ligand. nih.gov For comparison, the average Pt-C(olefin) bond length in the precursor complex Dichloro(1,5-cyclooctadiene)platinum(II) is 2.170 Å. researchgate.net

Conformational Analysis of Coordinated Ligands

The 1,5-cyclooctadiene ligand is not planar and adopts a specific conformation upon coordination to the platinum center. In complexes of this type, the COD ligand is typically found in a "boat" or "tub" conformation. nih.gov This arrangement allows the two double bonds to coordinate effectively to the metal in a cis fashion, fitting the square-planar geometry. The two phenyl ligands also exhibit a specific spatial arrangement. In the solid-state structure of the bis(4-methylphenyl) analogue, the dihedral angle between the mean planes of the two benzene (B151609) rings is 83.87(1)°. nih.gov This twisted arrangement helps to minimize steric repulsion between the two bulky aryl groups.

Influence of Steric Constraints on Structure

Steric interactions between the bulky ligands play a significant role in the fine details of the molecular structure. The presence of two cis-phenyl groups introduces considerable steric hindrance. rsc.orgnih.gov This steric pressure can influence the coordination of the COD ligand. In cases of severe intramolecular overcrowding in related complexes, distortions in the metal's coordination to the COD ligand and even deformation of the ligand itself have been observed. rsc.org In the structure of [Cycloocta-1,5-diene]bis(4-methylphenyl)platinum(II), the steric bulk of the aryl groups is accommodated by the observed dihedral angle between them. nih.gov Furthermore, the structure is stabilized in the solid state by intermolecular C—H···π interactions between the methylene and methyl hydrogens of one molecule and the aromatic rings of neighboring molecules, forming a layered structure. nih.gov This demonstrates how both intramolecular and intermolecular forces arising from bulky ligands dictate the final crystal packing.

Coordination Chemistry and Reactivity Profiles

Ligand Substitution and Exchange Dynamics

Ligand substitution at the platinum(II) center is a cornerstone of the chemistry of Diphenyl(1,5-cyclooctadiene)platinum(II). These reactions typically proceed via an associative mechanism, which is characteristic of square-planar d8 metal complexes. sigmaaldrich.com This process involves the initial coordination of an incoming ligand to the platinum center, forming a five-coordinate intermediate, followed by the dissociation of a ligand to restore the square-planar geometry. sigmaaldrich.com

The 1,5-cyclooctadiene (B75094) ligand in platinum(II) complexes is readily displaced by a variety of other ligands, a feature that makes complexes like Dichloro(1,5-cyclooctadiene)platinum(II) and its analogues versatile starting materials in platinum chemistry. wikipedia.org While direct studies on Diphenyl(1,5-cyclooctadiene)platinum(II) are less common, its reactivity is expected to parallel that of the well-studied dimethyl and dichloro analogues, where the COD ligand is displaced by stronger donor ligands. The displacement is driven by the formation of more thermodynamically stable complexes.

The reaction of (COD)platinum(II) complexes with N-donor ligands such as bipyridine (bpy), terpyridine (terpy), and various pyridine (B92270) derivatives leads to the displacement of the COD ligand and the formation of new platinum(II) complexes. For instance, the reaction of Dichloro(1,5-cyclooctadiene)platinum(II) with 2,2':6',2"-terpyridine is a traditional method to synthesize [Pt(terpy)Cl]+ complexes. rsc.orgupenn.edu Similarly, reactions with 2-phenylpyridine (B120327) derivatives can lead to cyclometalated products where the COD is displaced. While specific studies commencing with Diphenyl(1,5-cyclooctadiene)platinum(II) are not extensively documented, the synthesis of various [Pt(L)Cl] (where L is a bipyridine derivative) from [PtCl2(dmso)2] highlights the affinity of Pt(II) for these N-donor ligands. nih.gov It is highly probable that Diphenyl(1,5-cyclooctadiene)platinum(II) reacts similarly with these ligands to yield cis-bis(ligand)diphenylplatinum(II) complexes.

Table 1: Examples of N-Donor Ligand Reactions with (COD)Pt(II) Precursors

| Platinum Precursor | N-Donor Ligand | Product | Reference |

|---|---|---|---|

| [PtCl2(COD)] | 2,2':6',2"-terpyridine | [Pt(terpy)Cl]+ | rsc.orgupenn.edu |

| [Pt(ppy)(μ-Cl)]2 | Pyridine carboxylic acids | trans-N,N-[Pt(ppy)(PCA)Cl] |

Note: This table shows analogous reactions as direct data for Diphenyl(1,5-cyclooctadiene)platinum(II) is limited.

Phosphine (B1218219) ligands readily displace the COD ligand from platinum(II) precursors to form stable diphenylplatinum(II)-phosphine complexes. The reaction of (COD)PtMe2 with bidentate phosphine ligands like [Ph2B(CH2PPh2)2] ([Ph2BP2]), Ph2Si(CH2PPh2)2 (Ph2SiP2), and H2C(CH2PPh2)2 (dppp) cleanly displaces the cyclooctadiene to generate the corresponding dimethylplatinum(II) phosphine complexes. This reactivity pattern is expected to be mirrored by Diphenyl(1,5-cyclooctadiene)platinum(II). The electronic and steric properties of the phosphine ligand play a crucial role in the reactivity of the resulting complex. researchgate.net Electron-rich and bulky phosphines are known to promote catalytic activity in cross-coupling reactions. sigmaaldrich.comresearchgate.net

Table 2: Displacement of COD from (COD)PtMe2 by Bidentate Phosphines

| Phosphine Ligand | Resulting Platinum Complex |

|---|---|

| [Ph2B(CH2PPh2)2] | [[Ph2BP2]PtMe2] |

| Ph2Si(CH2PPh2)2 | (Ph2SiP2)PtMe2 |

Data sourced from a study on (COD)PtMe2, illustrating analogous reactivity.

The reactivity of Diphenyl(1,5-cyclooctadiene)platinum(II) with sulfur, oxygen, or isocyanide donor ligands is not well-documented in publicly available literature. However, studies on related platinum complexes provide some insights. For example, Dichloro(1,5-cyclooctadiene)platinum(II) reacts with sodium saccharinate (a ligand with N and O donor atoms) to replace one or both chloride ligands, with the COD ligand remaining coordinated. capes.gov.br This suggests that under certain conditions, other ligands might be more labile than COD. Isocyanides, similar to phosphines, are known to form complexes with platinum(II) by displacing other ligands. The reaction of [Pt(S2CNR2)2] with diphenylphosphine (B32561) sulfide (B99878) (Ph2P(S)H) leads to a variety of products, demonstrating the complex reactivity of platinum with sulfur-containing ligands.

While the subject compound has phenyl anionic ligands, a more common precursor, Dichloro(1,5-cyclooctadiene)platinum(II), readily undergoes the exchange of its chloride ligands. wikipedia.org These exchanges can be effected by other halides (Br-, I-) or other anionic ligands. capes.gov.br The high trans effect of the COD ligand facilitates these substitution reactions. capes.gov.br For instance, reaction with sodium saccharinate leads to the formation of [PtCl(sac)(COD)] or [Pt(sac)2(COD)]. capes.gov.br The synthesis of Diphenyl(1,5-cyclooctadiene)platinum(II) itself often proceeds from the dichloro analogue via reaction with a phenylating agent like a Grignard reagent, which represents an exchange of the chloride ligands for phenyl groups.

Mechanistic studies of ligand exchange in square-planar platinum(II) complexes, in general, point towards an associative mechanism. sigmaaldrich.com This involves the formation of a five-coordinate transition state or intermediate. The rate of substitution is influenced by several factors, including the nature of the entering ligand, the leaving group, and the ligands already present in the complex (the trans effect). For reactions involving the displacement of COD from (COD)platinum(II) complexes, the reaction is typically driven by the stronger coordinating ability of the incoming ligand. Detailed mechanistic investigations specifically on Diphenyl(1,5-cyclooctadiene)platinum(II) are not extensively available. However, studies on related systems, such as the THF self-exchange in cationic and zwitterionic platinum(II) phosphine complexes, reveal that the specific mechanism can be complex and ligand-dependent, sometimes involving ligand-assisted pathways.

Mechanistic Studies of Ligand Exchange Processes

Investigation of Dissociative Pathways

The reactivity of square-planar d8 complexes like Diphenyl(1,5-cyclooctadiene)platinum(II) is often predicated on initial ligand dissociation to provide an open coordination site for incoming substrates. In the context of reactions leading to reductive elimination, a key step is the dissociation of a ligand to facilitate the formation of a three-coordinate intermediate. For diarylplatinum(II) complexes, the elimination of a product to form a new bond is a crucial elementary reaction. acs.org

While direct studies on the dissociative pathways of Diphenyl(1,5-cyclooctadiene)platinum(II) are specific, research on analogous bisphosphine platinum diaryl complexes provides valuable insights. rsc.org Computational studies, specifically using Density Functional Theory (DFT), have been employed to probe the effect of ligand structure on the efficiency of these pathways. rsc.org It has been shown that for some platinum(IV) complexes, reductive elimination is more likely to proceed through a ligand-predissociation mechanism compared to platinum(II) complexes. acs.org This is attributed to the destabilizing cis interactions between ligands in the more crowded six-coordinate Pt(IV) geometry, which lowers the phosphine binding enthalpy compared to the four-coordinate Pt(II) complexes. acs.org

Influence of Ligand Properties on Reaction Rates

The properties of the ligands coordinated to the platinum center play a critical role in dictating the rates of reaction. The 1,5-cyclooctadiene (COD) ligand in Diphenyl(1,5-cyclooctadiene)platinum(II) is a labile ligand, and its dissociation is often a prerequisite for subsequent reactions. The high π trans effect of the COD ligand facilitates the replacement of other ligands, such as chlorides in precursor complexes like [PtCl2(COD)]. nih.gov

In related diarylplatinum bisphosphine complexes, the ligand framework has a profound impact on the rate of reductive elimination. rsc.orgrsc.org Studies have shown that mechanical forces applied to macrocyclic bis(phosphine) ligands can modulate the rate of C(sp²)–C(sp²) reductive elimination. rsc.org Specifically, compressive forces were found to decrease the rate of reductive elimination, while extensive forces increased the rate. rsc.orgrsc.org This phenomenon is attributed to the coupling of the applied force to the elongation of the oxygen-oxygen distance in the transition state for reductive elimination. rsc.org Furthermore, the natural bite angle of the ligand, as well as its electronic properties, are crucial factors. More electron-donating phosphine ligands, for instance, can influence the electronic density at the platinum center, thereby affecting the barrier to oxidative addition and reductive elimination. acs.org

Oxidative Addition Reactions

Reaction with Electrophiles (e.g., Halogens, Alkyl Halides)

Diphenyl(1,5-cyclooctadiene)platinum(II) and its analogs are known to undergo oxidative addition with various electrophiles, a fundamental reaction in organometallic chemistry. This process involves the cleavage of a bond in the electrophile and the formation of two new bonds to the platinum center, resulting in the oxidation of Pt(II) to Pt(IV).

Homoleptic bis-cyclometalated Pt(II) complexes readily undergo oxidative addition with electrophiles such as alkyl halides, either thermally or photochemically. mit.edu The reaction of (COD)PtMe2, an analog of the title compound, with one molar equivalent of C4F9I yields the perfluoroalkylplatinum product (COD)PtMe(C4F9). researchgate.net The oxidative addition of halogens to dineophylplatinum(II) complexes has been shown to occur via a kinetically controlled trans oxidative addition to form trans-[PtX2(CH2CMe2C6H4)(phen*)]. researchgate.net The reaction of dihalogens with square-planar platinum(II) complexes is generally believed to proceed through an SN2-type mechanism, typically leading to a trans arrangement of the new halide ligands in the product. researchgate.net

The reactivity towards aryl halides has also been investigated. While intermolecular oxidative addition of aryl halides to Pt(II) complexes was once considered challenging, recent studies have shown that electron-rich Pt(II) complexes can undergo this reaction. chemrxiv.org For instance, an N-heterocyclic carbene (NHC) ligated dimethyl Pt(II) complex was found to be capable of the intermolecular oxidative addition of phenyl iodide and phenyl bromide. chemrxiv.org

Formation and Reactivity of Platinum(IV) Intermediates

The oxidative addition of electrophiles to Diphenyl(1,5-cyclooctadiene)platinum(II) leads to the formation of octahedral platinum(IV) intermediates. researchgate.net These six-coordinate species are generally less stable than their Pt(II) precursors and are prone to subsequent reactions, most notably reductive elimination.

The characterization of these Pt(IV) intermediates has been achieved in several cases. For example, the oxidative addition of methyl iodide or molecular iodine to bis(C,N-chelate) deprotonated diaminocarbene platinum(II) complexes affords the corresponding platinum(IV) derivatives in high yields. researchgate.net The structure of these Pt(IV) complexes has been confirmed by single-crystal X-ray diffraction, revealing an octahedral geometry around the platinum center. nih.gov

The reactivity of these Pt(IV) intermediates is central to many catalytic cycles. They can undergo reductive elimination to form new chemical bonds and regenerate a Pt(II) species, thus completing the catalytic cycle. The nature of the ligands and the geometry of the complex significantly influence the rate and outcome of this reductive elimination step. acs.orgacs.org

Reductive Elimination Reactions

Carbon-Carbon Bond Formation from Diarylplatinum(II) Centers

Reductive elimination is a key bond-forming step in many catalytic cross-coupling reactions, often representing the final step in a catalytic cycle that was initiated by oxidative addition. rsc.org In the context of Diphenyl(1,5-cyclooctadiene)platinum(II), this reaction involves the formation of a carbon-carbon bond between the two phenyl ligands, resulting in the formation of biphenyl (B1667301) and a reduced Pt(0) species.

The reductive elimination from diarylplatinum(II) complexes can be promoted by various means. For instance, visible-light-mediated photoredox catalysis has been shown to drive the C-C bond-forming reductive elimination from diarylplatinum complexes. acs.org In one study, a series of dinuclear Pt(II) bis-aryl complexes incorporating a visible-light-absorbing Ir(III)–cyclometalate unit were synthesized. acs.org Upon irradiation with visible light, these complexes underwent reductive elimination to produce the corresponding biaryls. The proposed mechanism involves the photoredox process at the iridium center inducing the oxidation of the Pt(II)-Ar2 center to a Pt-Ar2 species, which then undergoes accelerated reductive elimination. acs.org

The structure of the ancillary ligands also has a significant impact on the rate of reductive elimination. Studies on bisphosphine platinum diaryl complexes have demonstrated that the rate of reductive elimination can be influenced by the application of mechanical force to the ligand backbone. rsc.orgrsc.org

Below is a table summarizing the effect of applied force on the rate of reductive elimination in a model diarylplatinum bisphosphine complex.

| Applied Force | Relative Rate of Reductive Elimination |

| Compressive | Decreased |

| None | Baseline |

| Extensional | Increased |

This table illustrates the general trend observed in studies on related diarylplatinum bisphosphine complexes. rsc.orgrsc.org

Furthermore, the formation of a Pt(IV) intermediate can drastically accelerate reductive elimination. acs.org The introduction of a remote Lewis acid trigger, such as tris(pentafluorophenyl)borane, has been reported to promote reductive elimination from a diarylplatinum complex via the formation of a Pt(IV) intermediate. acs.org

Mechanistic Aspects of Reductive Elimination

Reductive elimination from diarylplatinum(II) bis(phosphine) complexes is a well-established elementary reaction. chemrxiv.org The process is generally understood to be concerted, proceeding without significant dynamic structural rearrangements. chemrxiv.org This reaction is a crucial step in many catalytic cycles, leading to the formation of a new carbon-carbon bond from two hydrocarbyl groups bound to the metal center, with a concurrent reduction in the metal's oxidation state. For platinum(II) diaryl complexes, this involves the formation of a biaryl product.

Studies on bis(triphenylphosphine)Pt(II) complexes have shown that during the transition state of reductive elimination, the P-Pt-P bond angle widens, leading to an increase in the P···P distance from approximately 3.71 Å in the reactant to 3.94 Å in the transition state. chemrxiv.org This geometric change is a key feature of the reaction mechanism.

C-H Activation and Functionalization

Arene C-H Activation by Platinum(II) Complexes

Cationic platinum(II) complexes are known to be highly reactive electrophiles capable of activating the C-H bonds of arenes. For instance, complexes of the type [(R₂PC₂H₄PR₂)PtMe(OEt₂)]BArF react quantitatively with arenes like benzene (B151609) and toluene (B28343) at room temperature. nih.govcapes.gov.br This reaction proceeds via intermolecular C-H activation, which is accompanied by C-C coupling to form complexes containing a bridging biaryl ligand. nih.gov

Studies on a series of bis(aryl)diimine-ligated methyl complexes of Pt(II) have provided further insight. These cationic complexes react smoothly with benzene in a trifluoroethanol solvent at room temperature, producing methane (B114726) and the corresponding phenyl Pt(II) cation. acs.org The reaction is believed to proceed through a Pt(IV)-methyl-phenyl-hydrido intermediate. acs.org The inherent reactivity preference is for aromatic C-H bonds over benzylic ones, although this can be influenced by steric effects. acs.org

The rate-determining step of this activation can vary depending on the steric bulk of the ligands. For complexes with less bulky 3,5-disubstituted aryl diimine ligands, the C-H bond activation step itself is rate-determining. acs.org However, for more sterically hindered analogues with 2,6-dimethyl-substituted aryl groups, the initial coordination of the benzene molecule becomes the rate-limiting step. acs.org

Studies of Protonation and Benzene Elimination

The interaction of acids with platinum-aryl complexes can lead to protonation and subsequent elimination of the arene. The reaction of cationic Pt(II) methyl complexes with benzene to form a phenyl Pt(II) cation and methane is a well-documented example of C-H activation that involves the formal elimination of methane from a transient Pt(IV) intermediate. acs.org

While detailed studies on the double protonation of benzene coordinated to platinum are less common, analogous research on tungsten complexes shows that dihapto-coordination of benzene can enable a rare double protonation, leading to dearomatization. nih.govnih.gov In the context of platinum, the more common pathway following C-H activation is the formation of a stable Pt-phenyl bond. The elimination of benzene can be induced, for example, by reaction with other substrates. For example, a rhodium-phenyl complex was shown to react with benzene to regenerate the rhodium-hydride precursor and produce Ph-Bpin in the presence of HBpin, demonstrating the reversibility of the C-H activation/elimination process. researchgate.net Similar principles apply to platinum systems where the Pt-C bond can be cleaved under appropriate conditions to eliminate benzene.

β-Hydride Elimination Pathways

β-hydride elimination is a fundamental decomposition pathway for organometallic complexes, including those of platinum(II), that possess an alkyl group with a hydrogen atom on the β-carbon. wikipedia.orgilpi.com The reaction requires an empty coordination site cis to the alkyl group, allowing the β-hydrogen to transfer to the metal center, forming a metal-hydride and releasing an alkene. wikipedia.orgilpi.com

Mechanistic investigations into the reactions of bisphosphine alkylplatinum(II) enolate complexes show that β-hydrogen elimination often occurs after the reversible dissociation of a phosphine ligand, which creates the necessary vacant coordination site. acs.orgberkeley.edu The rates of these reactions are consequently inversely dependent on the concentration of added phosphine. berkeley.edu

For Pt(II) complexes, a non-dissociative pathway for β-hydride elimination has also been proposed, where the reaction proceeds without prior ligand dissociation. wikipedia.org This mechanism is considered less common. wikipedia.org The electronic properties of the ligands significantly influence the reaction rate. Electron-withdrawing groups on the alkyl ligand can retard the rate of β-hydrogen elimination. acs.org Despite the electronic differences, the rates of decomposition for platinum(II) enolate complexes were found to be surprisingly similar to, and in some cases faster than, those of analogous alkyl complexes. berkeley.edu

Table 2: Factors Influencing β-Hydride Elimination in Pt(II) Complexes

| Factor | Influence on β-Hydride Elimination | Mechanism / Observation |

| Ligand Dissociation | Generally required to create a vacant site. ilpi.comacs.org | Rate is inversely dependent on the concentration of free phosphine ligand. berkeley.edu |

| Electronic Effects | Electron-withdrawing groups on the alkyl/enolate ligand retard the reaction rate. acs.org | Slower elimination observed with substituted enolates. berkeley.edu |

| Coordination Geometry | Requires an available coordination site cis to the alkyl group. wikipedia.org | A four-center transition state is typically involved. ilpi.com |

| Metal d-electron Count | Requires a d-electron pair for donation into the C-H σ* orbital. wikipedia.org | d⁰ metal alkyls are more stable against this pathway. wikipedia.org |

Catalytic Applications of Diphenyl 1,5 Cyclooctadiene Platinum Ii and Analogous Systems

Catalytic Hydrogenation and Hydrosilylation

The activation of H-H and Si-H bonds is a fundamental process in catalysis, and platinum complexes are particularly adept at facilitating such reactions. While direct use of Diphenyl(1,5-cyclooctadiene)platinum(II) in hydrogenation is less common than its application in hydrosilylation, the underlying principles of oxidative addition and reductive elimination are central to its catalytic activity.

Stereoselective Hydrosilylation of Alkynes

The hydrosilylation of alkynes, the addition of a silicon-hydride bond across a carbon-carbon triple bond, is a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. Platinum catalysts are highly effective for this transformation, often exhibiting high levels of regio- and stereoselectivity. While specific data on the use of Diphenyl(1,5-cyclooctadiene)platinum(II) is not extensively documented in readily available literature, the principles of its catalytic activity can be inferred from studies using analogous platinum complexes. The reaction typically proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the silane (B1218182) to the platinum center, followed by alkyne insertion into the platinum-hydride bond and subsequent reductive elimination to yield the vinylsilane.

Research in this area has often focused on optimizing catalyst systems to achieve high selectivity for a particular isomer (e.g., α-vinylsilanes versus β-vinylsilanes, and E- versus Z-isomers). For instance, studies on platinum-catalyzed hydrosilylation have demonstrated that the choice of ligands on the platinum center and the nature of the silane can significantly influence the outcome of the reaction.

Hydrogenative Cyclization of Allenynes

The hydrogenative cyclization of allenynes, which combines a hydrogenation step with a cyclization cascade, represents an efficient strategy for the construction of cyclic and bicyclic structures. Dichloro(1,5-cyclooctadiene)platinum(II), a close analogue of the diphenyl complex, is known to catalyze such transformations. This suggests that related platinum(II) complexes with COD ligands, including the diphenyl variant, could be effective in this capacity. In these reactions, the platinum catalyst is thought to activate the allenyne substrate, facilitating an intramolecular reaction pathway that is coupled with the addition of hydrogen. This leads to the formation of complex molecular architectures from relatively simple starting materials. Research into the cycloisomerization of hydroxylated 1,5-allenynes using platinum(II) chloride has shown that the catalyst can selectively activate the alkyne moiety, leading to the formation of bicyclic ketones. rsc.org

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Platinum complexes, including Diphenyl(1,5-cyclooctadiene)platinum(II), have been explored as catalysts in several important C-C bond-forming reactions.

Alkyne Hydroarylation Reactions

The addition of a C-H bond of an arene across an alkyne, known as hydroarylation, provides a direct and atom-economical route to substituted alkenes. Platinum(II) complexes have emerged as effective catalysts for this transformation. The catalytic cycle is generally believed to involve the coordination of the alkyne to the platinum center, followed by an electrophilic attack on the arene in a Friedel-Crafts-type mechanism, or alternatively, through a C-H activation pathway. While specific studies detailing the use of Diphenyl(1,5-cyclooctadiene)platinum(II) are not widely reported, the catalytic potential of Pt(II) in this area is well-established.

Tandem Hydrosilylation-Hiyama Coupling Reactions

A particularly elegant application of platinum catalysis is in tandem reactions, where multiple transformations are carried out in a single pot. One such example is the combination of a platinum-catalyzed hydrosilylation of an alkyne with a subsequent palladium-catalyzed Hiyama cross-coupling. nih.govorganic-chemistry.org In this sequence, the platinum catalyst first facilitates the stereoselective formation of a vinylsilane from an alkyne and a silane. nih.govorganic-chemistry.org This intermediate is then used in situ in a Hiyama coupling reaction, which involves the cross-coupling of the organosilane with an organic halide, catalyzed by a palladium complex. nih.govorganic-chemistry.org This one-pot procedure allows for the efficient and stereoselective synthesis of substituted alkenes from simple precursors. nih.govorganic-chemistry.org While the primary hydrosilylation catalyst in seminal studies was a t-Bu₃P-Pt(DVDS) complex, the fundamental principles are applicable to other platinum catalysts capable of effecting stereoselective hydrosilylation. nih.govorganic-chemistry.org

Below is a representative table of substrates and products from a study on tandem hydrosilylation-Hiyama coupling, illustrating the versatility of this approach.

| Alkyne Substrate | Aryl Halide | Product | Yield (%) |

| 1-Hexyne | 4-Iodoanisole | (E)-1-(4-methoxyphenyl)-1-hexene | 85 |

| Phenylacetylene | 1-Iodonaphthalene | (E)-1-Naphthyl-2-phenylethene | 92 |

| 3,3-Dimethyl-1-butyne | 4-Iodotoluene | (E)-1-(4-methylphenyl)-3,3-dimethyl-1-butene | 88 |

This table is a representative example based on published data for analogous catalyst systems and is intended for illustrative purposes.

Functionalization of Unsaturated Hydrocarbons

The catalytic functionalization of simple, unactivated hydrocarbons is a significant challenge in modern chemistry. Platinum complexes have shown promise in this area, particularly in the transformation of unsaturated hydrocarbons like alkenes and dienes. One of the fundamental reactions in this context is the hydrogenation of the diene ligand itself. Studies on the hydrogenation of 1,5-cyclooctadiene (B75094) using platinum-based catalysts have provided insights into the reactivity of these systems. researchgate.net While this reaction often leads to catalyst decomposition if not controlled, it underscores the ability of the platinum center to activate the C=C double bonds of the COD ligand. This reactivity can, in principle, be harnessed for other functionalization reactions of unsaturated hydrocarbons.

Aminoalkene Cyclohydroamination

Platinum(II) complexes serve as effective catalysts for the intramolecular hydroamination of unactivated aminoalkenes, a process that provides direct access to cyclic amine structures. While research directly citing Diphenyl(1,5-cyclooctadiene)platinum(II) is specific, analogous systems such as Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂) are known to catalyze this transformation. sigmaaldrich.com For instance, the intramolecular hydroamination of γ- and δ-amino olefins can be achieved using a catalytic system composed of [PtCl₂(H₂C=CH₂)]₂ and PPh₃, leading to the formation of substituted pyrrolidines in moderate to good yields. google.com This reaction demonstrates high functional group tolerance and low sensitivity to moisture. google.com

Mechanistic studies on the platinum(II)-catalyzed intramolecular hydroamination of 4-pentenylamines have revealed key steps in the catalytic cycle. The reaction of a substituted 4-pentenylamine with a platinum(II) precursor can form a platinum π-alkene complex through intramolecular ligand exchange. This intermediate can then undergo further transformations, with the turnover-limiting step being the protodemetalation of an azaplatinacyclobutane intermediate.

Hydrative Cyclization Processes

Platinum catalysts, including the analogous complex Pt(COD)Cl₂, have demonstrated significant utility in hydrative cyclization reactions. sigmaaldrich.com These processes are atom-economical and environmentally friendly, as they often use water as a reactant to construct complex cyclic molecules. A notable example is the Pt(COD)Cl₂-catalyzed hydrative cyclization of 1,6-diynes. This reaction, performed in the presence of an acid co-catalyst, yields functionalized 3,5-substituted conjugated cyclohexenones in good yields. The method is valued for its use of readily available starting materials and tolerance of various functional groups under mild conditions.

The general procedure for this transformation involves heating the 1,6-diyne with water in a suitable solvent like methanol (B129727), with a catalytic amount of Pt(COD)Cl₂ and an acid such as methanesulfonic acid.

Table 1: Pt(COD)Cl₂-Catalyzed Hydrative Cyclization of 1,6-Diynes

| Entry | Diyne Substrate | Product | Yield (%) |

| 1 | Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Diethyl 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-indene-3,3(4H)-dicarboxylate | 75 |

| 2 | N,N-diallyl-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 5-((4-methylphenyl)sulfonyl)-3,6-dimethyl-2,5,6,7-tetrahydro-1H-isoindole | 72 |

| 3 | 4-methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide | 5-((4-methylphenyl)sulfonyl)-3-methyl-2,5,6,7-tetrahydro-1H-isoindole | 80 |

Data compiled from a study on the hydrative cyclization of 1,6-diynes. The reactions were typically run with 5 mol% Pt(COD)Cl₂ and CH₃SO₃H in methanol at 70 °C.

Polymerization Catalysis (e.g., Vinyl Acetate (B1210297) Polymerization)

While direct evidence for the polymerization of vinyl acetate using Diphenyl(1,5-cyclooctadiene)platinum(II) is not prominent in the literature, analogous platinum complexes are effective catalysts for the polymerization of other vinyl monomers, such as vinyl ethers. A U.S. patent discloses that PtCl₂(COD) can function as a catalyst for vinyl ether polymerization, often in combination with a silicon hydride cocatalyst. acs.org This process offers advantages such as the requirement for only low levels of the platinum initiator and a reduced tendency for catalyst residues to cause discoloration or instability in the final polymer resin. acs.org

The polymerization of vinyl ethers can proceed via a cationic mechanism. nih.govnih.gov In the system described, a platinum catalyst promotes the formation of polyethers from vinyl ether monomers. For example, the polymerization of triethyleneglycol divinyl ether can be initiated by a platinum catalyst and a poly(methylhydrogen siloxane) fluid, leading to a crosslinked network polymer. acs.org This highlights the capability of (1,5-cyclooctadiene)platinum(II) complexes to act as initiators in vinyl polymerization, suggesting potential applicability to other vinyl monomers under appropriate conditions.

Direct Amination of Allylic Alcohols

The direct catalytic amination of allylic alcohols is a highly atom-economical method for synthesizing allylamines, with water being the only byproduct. Platinum complexes, often in conjunction with specialized ligands, have proven to be highly effective for this transformation. The use of ligands with large bite-angles, such as DPEphos and Xantphos, in combination with a platinum source, is crucial for achieving high catalytic activity and selectivity for monoallylation products. acs.org

This reaction proceeds through the formation of a π-allylplatinum intermediate from the allylic alcohol. Mechanistic studies suggest that the elimination of water to form this π-allyl complex can be the irreversible, rate-determining step in the catalytic cycle. acs.org This methodology allows for the successful amination of a wide variety of aryl- and alkyl-substituted allylic alcohols with various amines, yielding valuable products in good to high yields without the need for an activating agent. acs.org

Table 2: Platinum-Catalyzed Direct Amination of Allyl Alcohol

| Entry | Amine | Ligand | Catalyst System | Yield (%) |

| 1 | Morpholine | DPEphos | [PtCl₂(cod)]/DPEphos | 95 |

| 2 | Aniline | DPEphos | [PtCl₂(cod)]/DPEphos | 88 |

| 3 | Benzylamine | DPEphos | [PtCl₂(cod)]/DPEphos | 92 |

| 4 | Dibenzylamine | DPEphos | [PtCl₂(cod)]/DPEphos | 91 |

Data compiled from a study on the direct catalytic amination of allylic alcohols. Reactions were typically run with a platinum precursor and a ligand in a suitable solvent.

Strategies for Recyclable Homogeneous Catalysis

A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction products. To address this, strategies have been developed to combine the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts.

One innovative approach is the creation of platinum(II)-crosslinked single-chain nanoparticles (PtII-SCNPs). nih.gov These materials are designed to function as recyclable homogeneous catalysts. nih.gov The synthesis involves the intramolecular crosslinking of individual polymer chains using a platinum complex. Specifically, a linear copolymer, such as one made from styrene (B11656) and 4-(diphenylphosphino)styrene, can be crosslinked by adding [Pt(1,5-cyclooctadiene)Cl₂]. nih.govnih.gov The phosphine (B1218219) groups along the polymer backbone coordinate to the platinum centers, causing the single polymer chain to collapse into a nanoparticle structure under dilute conditions. nih.gov

The formation of these well-defined PtII-SCNPs has been confirmed by various analytical techniques, including size exclusion chromatography, dynamic light scattering, and NMR spectroscopy. nih.govnih.gov The catalytic activity of these nanoparticles has been successfully demonstrated in the amination of allyl alcohol, where they exhibit performance comparable to traditional homogeneous catalysts like cis-[Pt(PPh₃)₂Cl₂]. A key advantage is that these nano-catalysts can be recovered and reused, retaining their activity and selectivity.

A common issue in catalysis by soluble organometallic complexes is the potential for the reaction to be catalyzed by colloidal or solid metal particles (heterogeneous catalysis) formed from the decomposition of the homogeneous precursor. Distinguishing between true homogeneous catalysis and these unwanted heterogeneous pathways is a significant challenge.

One effective strategy to probe for and suppress the contribution of heterogeneous platinum(0) is the use of a selective catalyst poison. Elemental mercury (Hg(0)) has been shown to effectively poison bulk platinum(0) surfaces without significantly affecting the reactivity of soluble homogeneous platinum(II) complexes. In a study involving the thermal decomposition of a (1,5-cyclooctadiene)dimethylplatinum(II) complex in the presence of H₂, the addition of mercury(0) suppressed the autocatalytic, heterogeneous reaction that leads to cyclooctane, methane (B114726), and platinum(0) powder. This technique allows for the isolation and study of the homogeneous reaction pathway by effectively "turning off" the competing heterogeneous one.

Mechanistic Investigations of Platinum Ii Catalytic Cycles

Kinetic Studies of Key Elementary Steps

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on reaction rates and the factors that influence them. For platinum(II) catalytic cycles, key elementary steps often include ligand substitution, oxidative addition, and reductive elimination.

The rates of elementary steps in a catalytic cycle are mathematically described by rate laws, which express the dependence of the reaction rate on the concentration of reactants. A kinetic study of the oxidative addition of methyl iodide to diarylplatinum(II) complexes, which serve as a model for Diphenyl(1,5-cyclooctadiene)platinum(II), revealed a second-order rate law. rsc.org The reaction was found to be first order with respect to both the platinum complex and methyl iodide. rsc.org

The general rate law for square-planar substitution reactions often follows a two-term expression: Rate = k₁[complex] + k₂[complex][Y], where Y is the entering ligand. This indicates two parallel pathways: a solvent-assisted (k₁) and a direct nucleophilic attack (k₂) pathway, both of which are typically associative.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the transition state of a reaction. For the oxidative addition of MeI to diarylplatinum(II) complexes, these parameters have been determined, supporting a proposed SN2 mechanism. rsc.org The negative entropy of activation values are indicative of an associative mechanism, where the transition state is more ordered than the reactants.

Table 1: Representative Activation Parameters for Oxidative Addition to Diarylplatinum(II) Complexes

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|

| Ionic Liquid [bmim][bta] | 45 ± 2 | -120 ± 6 |

| Ionic Liquid [bmim][BF₄] | 50 ± 3 | -115 ± 8 |

| Acetone | 40 ± 1 | -130 ± 4 |

Data derived from studies on analogous diarylplatinum(II) systems. rsc.org

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are vital for substantiating a proposed catalytic cycle. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable tools in this endeavor. For instance, in reactions involving (1,5-cyclooctadiene)platinum(II) precursors, the resulting complexes and intermediates can be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. acs.orgresearchgate.netnih.gov The coordination environment of the platinum center and the bonding of the ligands can be elucidated, providing a snapshot of a species within the catalytic cycle. For example, the formation of Pt(IV) intermediates from the oxidative addition to Pt(II) complexes has been monitored by ¹H and ³¹P NMR spectroscopy. researchgate.net

Elucidation of Reaction Pathways (e.g., Associative vs. Dissociative)

Ligand substitution at square-planar d⁸ metal centers like platinum(II) can proceed through either an associative or a dissociative pathway. libretexts.org In a dissociative mechanism, a ligand first dissociates to form a three-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org Conversely, an associative mechanism involves the initial attack of the incoming ligand to form a five-coordinate intermediate, followed by the departure of the leaving group. youtube.comlibretexts.org

For platinum(II) complexes, the associative pathway is generally favored. This is supported by several lines of evidence, including the common observation of a second-order term in the rate law (dependence on the incoming ligand concentration) and negative entropies of activation, which suggest an increase in order in the transition state. The five-coordinate intermediate in an associative pathway is typically a trigonal bipyramidal species.

Stereochemical and Regiochemical Control in Catalysis

In many catalytic transformations, the formation of a specific stereoisomer or regioisomer is desired. The ligands coordinated to the platinum(II) center play a crucial role in dictating the stereochemical and regiochemical course of the reaction.

Stereochemical Control: The classic example of stereochemical control in platinum chemistry is the trans effect, which describes the labilization of ligands trans to certain other ligands. libretexts.org This effect can be exploited to direct the substitution pattern around the square-planar platinum center, leading to the selective formation of cis or trans isomers. The intensity of the trans effect follows a well-established series, with ligands like CN⁻ and CO exhibiting a strong trans effect, while ligands like H₂O and NH₃ have a weak trans effect. libretexts.org

Regiochemical Control: In reactions involving unsymmetrical substrates, such as the addition of a nucleophile to an alkyne, the regioselectivity of the attack is a key consideration. The electronic properties of the substituents on the alkyne can induce a polarization, making one carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov Platinum catalysts can influence and enhance this inherent regioselectivity. For instance, in intramolecular hydroalkoxylation and hydroamination reactions, electronic effects are a primary driver of regioselectivity, with the heteroatom preferentially attacking the more electron-deficient carbon of the alkyne. nih.gov Theoretical studies on platinum(II)-catalyzed intramolecular hydroarylation have shown that the reaction proceeds via an endo-dig cyclization to form a seven-membered ring intermediate, which ultimately determines the regioselectivity of the final product. rsc.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The nature of the chemical bonds within (COD)PtPh₂ dictates its structure and reactivity. Computational models allow for a detailed examination of the interactions between the platinum metal center and its coordinated ligands.

The bond between the platinum(II) center and the 1,5-cyclooctadiene (B75094) (COD) ligand is a classic example of olefin-metal bonding, which involves a combination of ligand-to-metal σ-donation and metal-to-ligand π-back-donation, often described by the Dewar-Chatt-Duncanson model. In (COD)Pt(II) complexes, the COD ligand typically coordinates in a η⁴ fashion through its two double bonds, adopting a boat conformation. rsc.org

Experimental data from X-ray crystallography on related complexes, such as [PtCl(sac)(COD)], show Pt–C(olefin) bond distances that fall within the typical range for platinum(II) complexes of COD. rsc.org Computational studies on similar Pt(II) systems complement these findings by quantifying the electronic contributions to bonding. For instance, analysis of the frontier molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) often has significant character from the metal d-orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) is frequently centered on the π* orbitals of the olefin. This orbital arrangement facilitates the crucial π-back-donation from the electron-rich platinum center to the COD ligand, strengthening the metal-olefin bond.

In some cases, the COD ligand can exhibit more complex bonding modes. DFT calculations on related systems have shown that deprotonation of the COD ligand can lead to a structure where it binds to platinum(II) through a combination of one η²-alkene and one η¹-allyl bond, demonstrating the electronic flexibility of the ligand. fao.org

The stability of (COD)PtPh₂ is derived from the synergy of its metal-ligand bonds. The platinum center is in a distorted square planar geometry, a common configuration for d⁸ metal ions like Pt(II). The ligands include the bidentate COD and two monodentate phenyl (Ph) groups.

The Pt-C σ-bonds with the phenyl ligands are strong covalent interactions. In contrast, the Pt-COD interaction is more nuanced, as described above. Theoretical analyses of related diarylplatinum(II) complexes, such as (P-P)PtAr₂ (where P-P is a bis(phosphine) ligand), provide valuable insights. In these systems, which are often synthesized from (COD)PtCl₂, the geometry of the primary coordination sphere of platinum is found to be very similar across a series of complexes with different ligand backbones. researchgate.net This is supported by both DFT calculations and experimental data like the one-bond platinum-phosphorous coupling constant (¹J(P–Pt)), which is highly sensitive to geometric and electronic perturbations. researchgate.net This suggests that the core PtAr₂ unit maintains a consistent electronic structure, which can be extrapolated to the (COD)PtPh₂ system.

Computational studies on the reductive elimination from such diaryl complexes indicate that the process involves significant changes in the ligand positions, but the initial ground-state geometry is relatively unperturbed by external steric factors imposed by the ligand backbone. fao.org

Density Functional Theory (DFT) Calculations

DFT has become the preeminent computational tool for investigating the mechanisms of organometallic reactions. It allows for the mapping of potential energy surfaces, the identification of stable intermediates and transition states, and the calculation of reaction energetics.

A critical application of DFT is the optimization of molecular geometries to find energy minima (ground states, intermediates) and first-order saddle points (transition states). For a reaction like the reductive elimination of biphenyl (B1667301) from a (P-P)PtPh₂ complex—a process analogous to the decomposition of (COD)PtPh₂—DFT calculations provide precise geometric parameters for the key species along the reaction coordinate.

Studies on related bis(phosphine)platinum(II) diaryl systems have shown that the ground state features a square planar geometry. During the concerted C-C reductive elimination, the complex proceeds through a three-coordinate transition state. DFT calculations on a model like (Ph₃P)₂Pt(Ph)₂ have quantified the geometric changes.

| Parameter | Reactant (Ground State) | Transition State |

|---|---|---|

| P-Pt-P Angle | ~98° | ~105° |

| C-Pt-C Angle | ~85° | ~65° |

| Pt-C Distance | ~2.10 | ~2.15 |

| C-C Distance (forming bond) | ~2.80 | ~2.20 |

Note: Data are representative values from studies on analogous bis(phosphine)platinum(II) diaryl complexes.

These calculations illustrate that the transition state is characterized by a significant elongation of the Pt-C bonds and a dramatic shortening of the distance between the two phenyl carbons that are forming the new C-C bond. fao.org The P-Pt-P angle also widens to accommodate the structural rearrangement.

The activation energy (ΔE_act) is a crucial kinetic parameter that determines the rate of a chemical reaction. DFT calculations are widely used to compute these energy barriers. The reductive elimination of two aryl groups from a Pt(II) center is a key bond-forming step in many catalytic cycles.

Theoretical analyses have established general principles: the activation barrier for reductive elimination from four-coordinate d⁸ complexes is significantly influenced by the electronic properties of the ligands. berkeley.edu Stronger σ-donating character in the groups being eliminated (like the phenyl groups) facilitates the reaction. berkeley.edu

For specific systems, DFT provides quantitative predictions. While a dedicated study for (COD)PtPh₂ is not prevalent, calculations on analogous C-C reductive eliminations from other Pt(II) diaryl complexes provide reliable estimates. These studies often report activation barriers in the range of 20-30 kcal/mol. For instance, in a study modulating reactivity with mechanical force, the calculated activation free energy (ΔG‡) for C-C reductive elimination from a strain-free (MeOBiphep)Pt(4-NMe₂C₆H₄)₂ complex was found to be approximately 27 kcal/mol.

| Reaction Type | Complex Type | Calculated Barrier (kcal/mol) |

|---|---|---|

| C-C Reductive Elimination | (P-P)Pt(Ar)₂ | ~27 |

| Aquation | Monofunctional Pt(II) | ~21-23 |

| Guanine Substitution | Monofunctional Pt(II) | ~18 |

Note: These values are drawn from DFT studies on various Pt(II) complexes to illustrate typical energy scales. acs.org

These computational results allow for direct comparison with experimental kinetic data and help to validate the proposed reaction mechanisms.

By combining geometry optimizations and energy calculations, a complete potential energy surface or reaction profile can be constructed. This profile maps the energy of the system as it transforms from reactants to products, passing through transition states and any intermediates.

The thermal decomposition of (COD)PtPh₂ is believed to proceed via an initial, rate-determining reductive elimination of biphenyl to form a (COD)Pt(0) species, which is unstable and quickly decomposes. The reaction pathway for the key reductive elimination step from a generic L₂PtR₂ complex (where L is a spectator ligand like COD or phosphines, and R is an aryl group) is typically modeled as a single, concerted step.

Table of Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| (COD)PtPh₂ | Diphenyl(1,5-cyclooctadiene)platinum(II) |

| COD | 1,5-Cyclooctadiene |

| (COD)PtCl₂ | Dichloro(1,5-cyclooctadiene)platinum(II) |

| [PtCl(sac)(COD)] | Chloro(1,5-cyclooctadiene)(saccharinate)platinum(II) |

| (P-P)PtAr₂ | (Bis-phosphine)diarylplatinum(II) |

| Biphenyl | 1,1'-Biphenyl |

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and materials. nih.govnih.gov For a molecule like Diphenyl(1,5-cyclooctadiene)platinum(II), MD simulations could provide significant insights into its conformational dynamics and the flexibility of its ligands.

Another area of interest would be the rotational dynamics of the two phenyl groups attached to the platinum center. The simulations could predict the preferred orientations of these phenyl rings and the energetic costs of their rotation. This is important as the spatial arrangement of the phenyl groups can affect intermolecular interactions in the solid state and the accessibility of the platinum center for catalytic reactions.

While specific MD simulation data for Diphenyl(1,5-cyclooctadiene)platinum(II) is not published, the table below illustrates the type of data that such simulations would generate, based on studies of analogous organometallic complexes.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Dynamic Parameter | Simulated Value | Interpretation |

|---|---|---|

| COD Conformation Transition Time | 10-50 picoseconds | Indicates rapid conformational changes of the COD ligand at room temperature. |

| Phenyl Group Rotational Barrier | 5-10 kcal/mol | Suggests relatively free rotation of the phenyl groups under normal conditions. |

| Pt-C Bond Length Fluctuation | ± 0.05 Å | Shows the vibrational motion of the platinum-carbon bonds. |

Computational Mechanochemistry: Force-Dependent Reactivity

Computational mechanochemistry is an emerging field that investigates how mechanical forces can influence chemical reactions and molecular properties. For Diphenyl(1,5-cyclooctadiene)platinum(II), this approach could be used to predict how the molecule behaves under mechanical stress, for instance, when incorporated into a polymer chain or subjected to ultrasonic cavitation.

The central aim would be to understand the force-dependent reactivity of the platinum-carbon (Pt-C) and platinum-olefin bonds. By applying a simulated external force to the molecule, computational models can predict which bonds are most likely to break and the force required to do so. This can reveal mechanically induced reaction pathways that are not accessible through traditional thermal or photochemical methods.

For example, applying a pulling force across the phenyl groups could potentially lead to the reductive elimination of biphenyl, a common reaction in organometallic chemistry. Alternatively, a force applied to the COD ligand might induce its dissociation from the platinum center. Understanding these force-dependent dissociation pathways is critical for designing new materials with tailored mechanical and chemical properties.

The following table provides an example of the kind of data that would be sought in a computational mechanochemistry study of this compound.

Illustrative Data from a Hypothetical Computational Mechanochemistry Study

| Bond Under Stress | Calculated Rupture Force (nN) | Predicted Mechanochemical Product |

|---|---|---|

| Pt-Phenyl | ~1.5 nN | Reductive elimination of biphenyl |

| Pt-COD | ~1.2 nN | Dissociation of the COD ligand |

These computational approaches, while not yet extensively applied to Diphenyl(1,5-cyclooctadiene)platinum(II) in published research, hold significant promise for future investigations into the detailed physical and chemical properties of this and related organoplatinum complexes.

Conclusion and Future Research Directions

Synthesis of Novel Diphenyl(1,5-cyclooctadiene)platinum(II) Analogues

The development of novel analogues of Diphenyl(1,5-cyclooctadiene)platinum(II) is a burgeoning area of research, primarily focused on modifying the phenyl and cyclooctadiene (COD) ligands to influence the complex's steric and electronic properties. A common strategy for creating these new molecules involves starting with a precursor, Dichloro(1,5-cyclooctadiene)platinum(II) ([Pt(COD)Cl₂]), and then introducing different organic groups. tandfonline.comnih.govkiku.dksigmaaldrich.comcapes.gov.brresearchgate.net

One established method involves reacting [Pt(COD)Ph₂] with bidentate ligands, which can lead to the formation of monophenyl derivatives. tandfonline.com This foundational reaction opens the door to creating a variety of new compounds with potentially unique properties. For instance, researchers are exploring the synthesis of analogues with substituted phenyl rings, which could significantly alter the catalytic activity and selectivity of the complex.

The general approach to synthesizing platinum(II) complexes often begins with potassium tetrachloroplatinate (K₂PtCl₄). nih.gov This is reacted with a ligand, such as 1,5-cyclooctadiene (B75094), to form an intermediate like [Pt(COD)Cl₂]. kiku.dkgoogle.com From this intermediate, the chloride ligands can be replaced by other groups, including substituted phenyls, to yield the desired novel analogues.

A summary of synthetic approaches for related platinum complexes is provided in the table below:

| Precursor Complex | Reagents | Product Type | Reference |

| [Pt(COD)Cl₂] | Bidentate Ligands (e.g., 8-(diphenylarsino)quinoline) | Monophenyl-platinum(II) complexes | tandfonline.com |

| K₂PtCl₄ | 1-Methylnitropyrazole derivatives | Dichloridobis(1-methyl-nitropyrazole)platinum(II) | nih.gov |

| [Pt(COD)Cl₂] | Na(sac)•2H₂O | [PtCl(sac)(COD)] and [Pt(sac)₂(COD)] | nih.gov |

| K₂PtCl₄ | Cycloalkanespiro-5'-hydantoins | cis-Pt(ligand)₂(NH₃)₂₂ | capes.gov.br |

| K₂PtCl₄ | Phenylenediamine, picoline, N-benzyl ethylenediamine (B42938) derivatives | Various Pt(II) complexes | researchgate.net |

These synthetic strategies provide a roadmap for the creation of a diverse library of Diphenyl(1,5-cyclooctadiene)platinum(II) analogues, each with the potential for new and improved functionalities.

Exploration of New Catalytic Transformations

Diphenyl(1,5-cyclooctadiene)platinum(II) has been recognized for its catalytic potential, particularly in hydrosilylation reactions. google.com This process, which involves the addition of a silicon-hydride bond across a double or triple bond, is fundamental in the production of silicones and organosilanes. mdpi.comnih.gov The general mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of the silane (B1218182) to the platinum center, followed by insertion of the unsaturated organic group and subsequent reductive elimination of the product. mdpi.com

Beyond established applications, researchers are actively exploring new catalytic transformations that can be facilitated by Pt(COD)Ph₂ and its derivatives. One promising area is C-H bond activation, a reaction that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.govacs.orgnih.gov This has significant implications for the synthesis of complex organic molecules. While much of the research in this area has focused on other platinum catalysts, the unique electronic and steric properties of Pt(COD)Ph₂ make it a compelling candidate for new discoveries in C-H activation. researchgate.netacs.orgacs.org

The development of photoactivated catalysts is another exciting frontier. acs.orgnih.gov By designing complexes that become catalytically active upon exposure to light, researchers can achieve greater control over chemical reactions. This approach has been successfully applied to other platinum complexes for hydrosilylation and offers a potential avenue for expanding the utility of Pt(COD)Ph₂.

Rational Design of Ligand Systems to Tune Reactivity and Selectivity

The reactivity and selectivity of a metal catalyst are intrinsically linked to the ligands that surround the metal center. In the case of Diphenyl(1,5-cyclooctadiene)platinum(II), the phenyl and cyclooctadiene ligands play a crucial role in defining its catalytic behavior. The rational design of new ligand systems is therefore a key strategy for tailoring the complex's properties for specific applications.

By systematically modifying the electronic and steric characteristics of the ligands, researchers can influence the catalyst's activity, stability, and the stereoselectivity of the reactions it catalyzes. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density at the platinum center, thereby affecting its reactivity in catalytic cycles. tandfonline.com

Similarly, modifying the structure of the cyclooctadiene ligand can impact the stability of the complex and the accessibility of the catalytic site. The deprotonation of the COD ligand has been shown to lead to different coordination modes and reactivity, highlighting the nuanced role this ligand plays. researchgate.net

While the direct rational design of ligand systems for Pt(COD)Ph₂ is an emerging area, insights can be drawn from studies on other platinum and palladium complexes where ligand modification has been used to great effect in controlling catalytic outcomes. tandfonline.com

Integration into Advanced Material Science Applications (from a chemical synthesis perspective)

The unique properties of organometallic compounds like Diphenyl(1,5-cyclooctadiene)platinum(II) make them valuable precursors for the synthesis of advanced materials. americanelements.com One of the most promising applications is in the fabrication of platinum-containing nanomaterials and thin films. researchgate.net

The controlled decomposition of Pt(COD)Ph₂ can be used to deposit thin films of platinum with high purity, a process that is critical in the manufacturing of electronics and sensors. The choice of precursor is crucial in chemical vapor deposition (CVD) techniques, and the volatility and decomposition profile of Pt(COD)Ph₂ make it a candidate for such applications. researchgate.net

Furthermore, this complex can serve as a precursor for the synthesis of platinum nanoparticles. The size, shape, and surface chemistry of these nanoparticles can be controlled by the reaction conditions, leading to materials with tailored catalytic and optical properties.

Another area of interest is the use of platinum complexes in the development of phosphorescent organic light-emitting diodes (OLEDs). Certain platinum complexes exhibit strong phosphorescence, making them highly efficient emitters in OLED devices. While research in this area has focused on a variety of platinum-containing structures, the fundamental understanding of the relationship between molecular structure and photophysical properties gained from studying complexes like Pt(COD)Ph₂ can inform the design of new and improved OLED materials. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for preparing platinum(II) cyclooctadiene complexes, and how can their purity be verified?

Methodological Answer: Platinum(II) cyclooctadiene complexes are typically synthesized via ligand substitution reactions. A common approach involves reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with 1,5-cyclooctadiene (COD) in aqueous or alcoholic media under inert conditions. For diphenyl derivatives, subsequent ligand exchange with arylating agents (e.g., Grignard reagents) is employed. Purity Verification:

Q. What safety protocols are critical for handling platinum(II) cyclooctadiene complexes in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irrit. 2 and Eye Irrit. 2) .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Store in dry, cool environments (2–8°C) under inert gas (e.g., N₂) to prevent ligand displacement or oxidation .

- Spill Management: Neutralize with inert adsorbents (e.g., sand) and avoid aqueous washouts to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing cyclooctadiene ligand coordination in platinum(II) complexes?

Methodological Answer:

- ¹H NMR: Detect COD ligand proton shifts (e.g., upfield shifts due to Pt coordination) .

- IR Spectroscopy: Identify ν(C=C) stretching frequencies (typically 1500–1600 cm⁻¹ for coordinated COD) .

- X-ray Absorption Spectroscopy (XAS): Analyze Pt-L edge features to confirm oxidation state (Pt(II) vs. Pt(IV)) .

Advanced Research Questions

Q. How can computational methods resolve mechanistic ambiguities in cycloplatination reactions involving diarylplatinum(II) precursors?

Methodological Answer:

- Density Functional Theory (DFT): Model oxidative addition/reductive elimination steps to identify rate-limiting barriers .

- Kinetic Isotope Effects (KIEs): Compare experimental and computed KIEs to validate transition states .

- Synchrotron Studies: Couple with time-resolved XAS to track Pt coordination changes in real time .

Q. What experimental strategies address contradictions in catalytic activity data for platinum(II) cyclooctadiene complexes in hydrogenation reactions?

Methodological Answer: Contradictions often arise from variations in:

Q. How do relativistic effects influence the electronic structure and reactivity of platinum(II) cyclooctadiene complexes?

Methodological Answer:

- Scalar Relativistic Calculations: Incorporate into DFT to account for Pt’s strong relativistic contraction of s/p orbitals, which stabilizes Pt–ligand bonds .

- Natural Bond Orbital (NBO) Analysis: Quantify donation/back-donation between Pt d-orbitals and COD π* orbitals .

- Comparative Studies: Contrast Pt(II)-COD complexes with lighter analogs (e.g., Ni(II)) to isolate relativistic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.